molecular formula C22H27ClN4O4 B2516392 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 921478-02-6

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2516392
CAS No.: 921478-02-6
M. Wt: 446.93
InChI Key: XEVAHDHSMSIBIO-UHFFFAOYSA-N
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Description

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H27ClN4O4 and its molecular weight is 446.93. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other proliferative diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine and Piperazine Moieties : These are known for their ability to interact with various biological targets.
  • Methoxy and Acetyl Substituents : These groups may enhance solubility and bioavailability.

The molecular formula is C19H22ClN3O3C_{19}H_{22}ClN_{3}O_{3}, with a molecular weight of 373.85 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar to other pyridine-based compounds, it is hypothesized that this compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in the treatment of resistant cancer types where traditional therapies fail .
  • Interference with Tubulin Dynamics : Although not explicitly confirmed for this specific compound, many related structures have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Proliferation Assays : Using MTT assays, the compound showed a dose-dependent reduction in viability in multiple cancer cell lines, including breast and prostate cancers. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0CDK inhibition
PC-3 (Prostate)7.5Apoptosis induction
A549 (Lung)6.0Tubulin polymerization disruption

In Vivo Studies

Preliminary in vivo studies using xenograft models have indicated promising antitumor efficacy:

  • Xenograft Models : Treatment with the compound resulted in significant tumor size reduction compared to control groups. The %T/C (tumor volume ratio compared to control) values ranged from 20% to 40% depending on the dosage administered over a treatment period of 21 days .

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-16(28)26-9-7-25(8-10-26)13-18-11-20(29)21(31-2)14-27(18)15-22(30)24-12-17-5-3-4-6-19(17)23/h3-6,11,14H,7-10,12-13,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVAHDHSMSIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.